molecular formula C13H15NO4 B1336732 4,6-diethoxy-1H-indole-2-carboxylic Acid CAS No. 887360-78-3

4,6-diethoxy-1H-indole-2-carboxylic Acid

Cat. No.: B1336732
CAS No.: 887360-78-3
M. Wt: 249.26 g/mol
InChI Key: RNFZHTBZFHZHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diethoxy-1H-indole-2-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features an indole ring system substituted with ethoxy groups at the 4 and 6 positions and a carboxylic acid moiety at the 2-position. This structure is part of a well-explored class of indole-2-carboxylic acids, which are recognized as privileged scaffolds in the development of therapeutic agents. The core indole-2-carboxylic acid structure is a key pharmacophore in several high-profile research areas. Notably, this scaffold has been successfully utilized in the development of potent and selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer cell survival and resistance to chemotherapy . Researchers have also employed similar indole-2-carboxylic acid derivatives to create novel and highly potent antagonists for the CysLT1 receptor, a G protein-coupled receptor target for asthma and inflammatory diseases . Furthermore, indole-2-carboxamide derivatives have demonstrated promising antitumour and apoptotic effects against a spectrum of cancer cells, including paediatric glioblastomas, highlighting the scaffold's versatility in oncology research . The carboxylic acid group is essential for activity in many of these applications, often serving to mimic natural ligands or as a key point for molecular interactions . This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. It is strongly recommended that researchers consult safety data sheets (SDS) prior to handling this compound. Disclaimer: The specific biological data and properties mentioned are derived from scientific literature on closely related structural analogs, such as 4,6-dimethoxy-1H-indole-2-carboxylic acid and other indole-2-carboxylic acid derivatives. The information for the exact compound this compound is not currently available in the public domain.

Properties

IUPAC Name

4,6-diethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZHTBZFHZHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

    Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-diethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or activation of receptor-mediated pathways.

    Pathways Involved: The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, melting points, and key properties of 4,6-diethoxy-1H-indole-2-carboxylic acid with structurally related compounds:

Compound Name Substituents CAS Number Melting Point (°C) Key Properties/Applications References
This compound 4-OEt, 6-OEt, 2-COOH 887360-78-3 Not reported Lipophilic; potential synthetic intermediate
6-Methoxy-1H-indole-2-carboxylic acid 6-OMe, 2-COOH 16732-73-3 256–259 Studied for microbial applications
4,6-Dichloro-1H-indole-2-carboxylic acid 4-Cl, 6-Cl, 2-COOH 101861-63-6 Not reported Therapeutic agent for optic nerve disorders
Indole-5-carboxylic acid 5-COOH 1670-81-1 208–210 Intermediate in organic synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH 16381-48-9 Not reported High purity (100%); R&D use only

Key Observations :

  • Melting Points : Methoxy-substituted indoles (e.g., 6-methoxy analog) exhibit higher melting points (~256°C) due to stronger intermolecular hydrogen bonding .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (Ethoxy/Methoxy) : Enhance solubility in polar solvents but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., chloro).
  • Positional Effects : Substituents at positions 4 and 6 (vs. 5 or 7) influence steric interactions and binding affinity in biological targets. For example, 4,6-dichloro substitution is critical for neuroprotective activity .

Biological Activity

4,6-Diethoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological effects of this compound are primarily attributed to its interaction with multiple molecular targets:

  • Receptor Binding : Indole derivatives, including this compound, have a high affinity for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Cellular Effects : It influences processes such as gene expression and cellular metabolism. Notably, it can induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic genes.

The biochemical properties of this compound highlight its versatility:

  • Stability : Studies indicate that the compound remains stable under specific conditions, maintaining its biological activity over time.
  • Dosage Effects : In animal models, lower doses have shown therapeutic effects without significant toxicity, suggesting a favorable safety profile.
  • Metabolic Pathways : The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
  • Anticancer Properties : Research indicated that this compound induced apoptosis in multiple cancer cell lines through modulation of apoptotic pathways. For instance, it increased the expression of caspase-3 and decreased Bcl-2 levels.
  • Antiviral Activity : Preliminary findings suggest that this compound may inhibit viral replication by interfering with viral integrase activity. Similar indole derivatives have been shown to chelate metal ions essential for integrase function .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityIC50 Value (μM)Notes
This compoundAnti-inflammatory, anticancerN/AInduces apoptosis in cancer cells
Indole-2-carboxylic AcidIntegrase inhibitor32.37Effective against HIV replication
Methyl Indole-2-carboxylateAntimicrobialN/APotential use in treating infections

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